REACTION_CXSMILES
|
N[CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-:10].[K+].N([O-])=O.[Na+].ClCCl>S(=O)(=O)(O)O>[Br:10][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2,3.4|
|
Name
|
D,L-Leucine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC(CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
158.7 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −1° C
|
Type
|
CUSTOM
|
Details
|
The dichlomethane layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with further portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.32 mol | |
AMOUNT: MASS | 63.4 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-:10].[K+].N([O-])=O.[Na+].ClCCl>S(=O)(=O)(O)O>[Br:10][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2,3.4|
|
Name
|
D,L-Leucine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC(CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
158.7 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −1° C
|
Type
|
CUSTOM
|
Details
|
The dichlomethane layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with further portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.32 mol | |
AMOUNT: MASS | 63.4 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[CH:2]([C:7]([OH:9])=[O:8])[CH2:3][CH:4]([CH3:6])[CH3:5].[Br-:10].[K+].N([O-])=O.[Na+].ClCCl>S(=O)(=O)(O)O>[Br:10][CH:2]([CH2:3][CH:4]([CH3:6])[CH3:5])[C:7]([OH:9])=[O:8] |f:1.2,3.4|
|
Name
|
D,L-Leucine
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC(CC(C)C)C(=O)O
|
Name
|
|
Quantity
|
158.7 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −1° C
|
Type
|
CUSTOM
|
Details
|
The dichlomethane layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with further portions of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.32 mol | |
AMOUNT: MASS | 63.4 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |